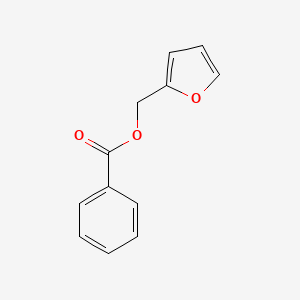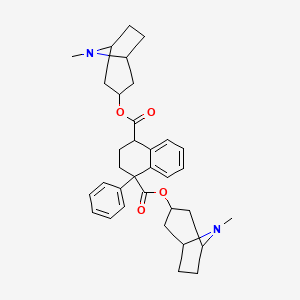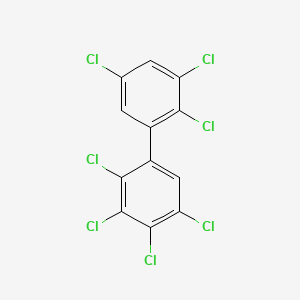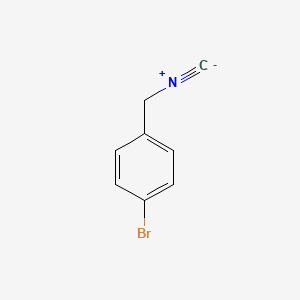
4-Bromobenzylisocyanide
Overview
Description
4-Bromobenzylisocyanide: is an organic compound with the molecular formula C8H6BrN It is characterized by the presence of a bromine atom attached to a benzene ring, which is further connected to an isocyanide group
Mechanism of Action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
As a biochemical used in proteomics research , it may interact with its targets through covalent or non-covalent bonds, altering their structure or function
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein-related pathways. More research is needed to identify the exact pathways and their downstream effects.
Pharmacokinetics
As a small molecule with a molecular weight of 196.04 , it may have different pharmacokinetic properties compared to larger biomolecules
Result of Action
Given its use in proteomics research , it may influence protein structure or function, leading to changes at the molecular and cellular levels
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromobenzylisocyanide. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interactions with its targets .
Biochemical Analysis
Biochemical Properties
4-Bromobenzylisocyanide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is particularly known for its interactions with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The isocyanide group in this compound can form covalent bonds with the heme iron in cytochrome P450, leading to enzyme inhibition . This interaction is crucial for studying the metabolic pathways and the effects of enzyme inhibition on cellular processes.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting specific enzymes, leading to changes in gene expression and cellular metabolism. For instance, the inhibition of cytochrome P450 enzymes by this compound can result in altered levels of metabolites and changes in the expression of genes involved in detoxification processes . Additionally, this compound can impact cell proliferation and apoptosis, making it a valuable tool for studying cancer biology and other diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The isocyanide group can form covalent bonds with the heme iron in cytochrome P450 enzymes, leading to enzyme inhibition . This inhibition can affect the enzyme’s ability to metabolize substrates, resulting in changes in metabolic pathways and gene expression. Furthermore, this compound can interact with other proteins and enzymes, leading to various biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in persistent enzyme inhibition and changes in cellular metabolism, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are primarily due to the inhibition of cytochrome P450 enzymes, which play a crucial role in detoxification processes. Understanding the dosage effects of this compound is essential for its safe and effective use in research.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes are responsible for the metabolism of many endogenous and exogenous compounds . The inhibition of cytochrome P450 by this compound can lead to altered metabolic flux and changes in metabolite levels. This compound can also affect other metabolic pathways, including those involved in lipid and carbohydrate metabolism, making it a valuable tool for studying metabolic diseases.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . The distribution of this compound within tissues is also affected by its binding to plasma proteins, which can influence its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific cellular compartments, including the endoplasmic reticulum and mitochondria, where it can interact with target enzymes and proteins . The localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzylisocyanide typically involves the reaction of 4-bromobenzylamine with chloroform and a base, such as potassium hydroxide, in a solvent like ethanol. The reaction proceeds through the formation of an intermediate carbene, which then rearranges to form the isocyanide.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and volatile nature of isocyanides.
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzylisocyanide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The isocyanide group can participate in multicomponent reactions, such as the Ugi reaction, forming complex molecules.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Addition Reactions: Often use aldehydes, amines, and carboxylic acids in the presence of a catalyst.
Oxidation and Reduction Reactions: Utilize oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Yield substituted benzylisocyanides.
Addition Reactions: Produce complex molecules with multiple functional groups.
Oxidation and Reduction Reactions: Form various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: 4-Bromobenzylisocyanide is used in organic synthesis, particularly in the formation of heterocycles and complex molecules through multicomponent reactions.
Biology and Medicine: The compound’s derivatives are explored for potential biological activities, including antimicrobial and anticancer properties. Its unique structure allows for the development of novel pharmaceuticals.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
Benzylisocyanide: Lacks the bromine substituent, resulting in different reactivity and applications.
4-Chlorobenzylisocyanide: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and properties.
4-Methylbenzylisocyanide: Contains a methyl group instead of bromine, affecting its chemical behavior and applications.
Uniqueness: 4-Bromobenzylisocyanide is unique due to the presence of the bromine atom, which influences its reactivity and potential applications. The bromine substituent can participate in additional reactions, such as halogen exchange or cross-coupling reactions, expanding the compound’s utility in organic synthesis.
Properties
IUPAC Name |
1-bromo-4-(isocyanomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFINYUMVPDVXKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373583 | |
| Record name | 4-Bromobenzylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
602261-85-8 | |
| Record name | 4-Bromobenzylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 602261-85-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


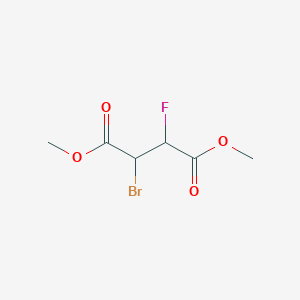
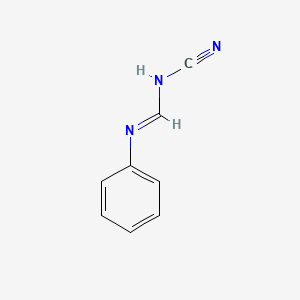
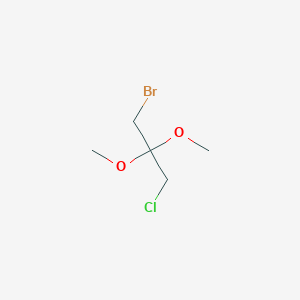
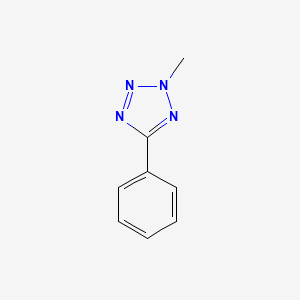
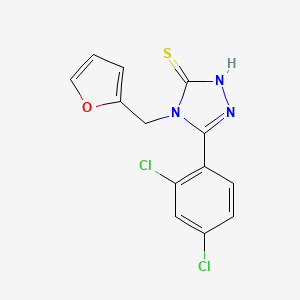
![6-Hydroxybenz[cd]indol-2(1H)-one](/img/structure/B1596639.png)
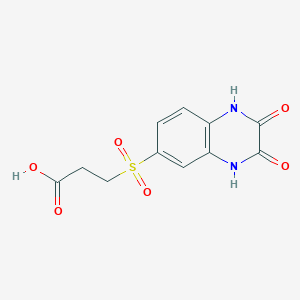
![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1596641.png)
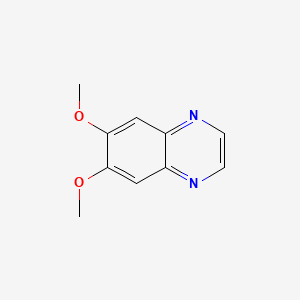
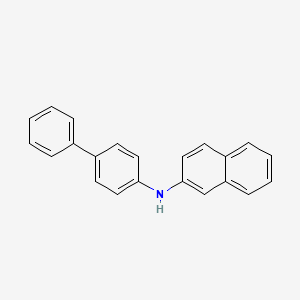
![3-[(2-Ethylhexyldisulfanyl)methyl]heptane](/img/structure/B1596647.png)
